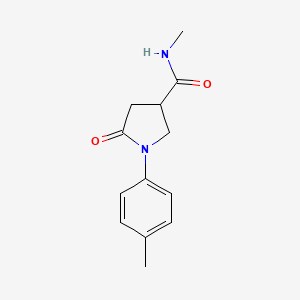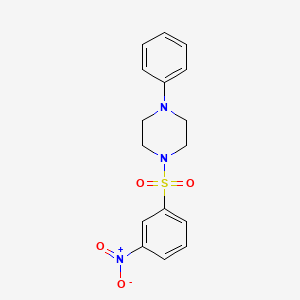![molecular formula C19H16N2O B5042648 cyclopropyl-[4-[3-(1H-pyrazol-5-yl)phenyl]phenyl]methanone](/img/structure/B5042648.png)
cyclopropyl-[4-[3-(1H-pyrazol-5-yl)phenyl]phenyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropyl-[4-[3-(1H-pyrazol-5-yl)phenyl]phenyl]methanone is an organic compound that belongs to the class of benzyl cyanides. This compound contains a cyclopropyl group attached to a phenyl ring, which is further connected to a pyrazole moiety. Pyrazoles are known for their versatile applications in various fields, including medicinal chemistry, due to their unique structural features and biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl-[4-[3-(1H-pyrazol-5-yl)phenyl]phenyl]methanone typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves the formation of the methanone group through oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact .
化学反応の分析
Types of Reactions
Cyclopropyl-[4-[3-(1H-pyrazol-5-yl)phenyl]phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
科学的研究の応用
Cyclopropyl-[4-[3-(1H-pyrazol-5-yl)phenyl]phenyl]methanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals and materials science
作用機序
The mechanism of action of cyclopropyl-[4-[3-(1H-pyrazol-5-yl)phenyl]phenyl]methanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For instance, it can act on calcium/calmodulin-dependent protein kinase type II subunit beta, influencing cellular processes .
類似化合物との比較
Similar Compounds
3(5)-Aminopyrazoles: These compounds share a similar pyrazole core and exhibit comparable reactivity and biological activities.
Benzyl Cyanides: Compounds in this class have structural similarities and are used in similar applications.
Uniqueness
Cyclopropyl-[4-[3-(1H-pyrazol-5-yl)phenyl]phenyl]methanone is unique due to its specific structural features, such as the presence of a cyclopropyl group and a methanone moiety.
特性
IUPAC Name |
cyclopropyl-[4-[3-(1H-pyrazol-5-yl)phenyl]phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c22-19(15-8-9-15)14-6-4-13(5-7-14)16-2-1-3-17(12-16)18-10-11-20-21-18/h1-7,10-12,15H,8-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLRDRXNYZZCIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2,5-dichlorophenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5042579.png)
![N'-(1,3-benzodioxol-5-yl)-N-[(4-ethylphenyl)methyl]oxamide](/img/structure/B5042584.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5042593.png)
![methyl 2-[(2-bromobenzoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5042597.png)
![17-(3,4-Dichlorophenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5042615.png)
![N-[(E)-3-(4-fluoroanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B5042621.png)

![4-[2-(3-bromophenyl)-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol](/img/structure/B5042636.png)
![N-(4-chlorophenyl)-N'-{2-[4-(4-nitrobenzyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5042641.png)

![5-bromo-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B5042654.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B5042669.png)
